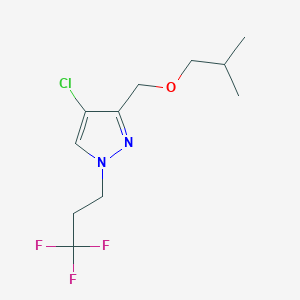

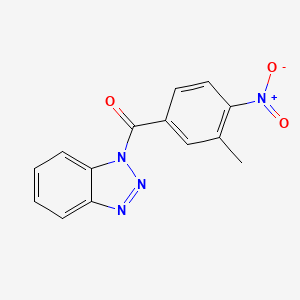

1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves the reaction of phenylenediamines with various reagents to yield mono-substituted products, as reported in the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole . The use of glycolic acid for the cyclization step is crucial to avoid by-products. Similarly, the synthesis of 1-methyl-7-nitrobenzotriazole and its derivatives involves the action of nitrous acid on amines, indicating that nitration and substitution reactions are common in the synthesis of benzotriazole derivatives .

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives is confirmed by chemical and spectroscopic methods, including X-ray crystallography . The presence of nitro groups and other substituents on the benzotriazole ring can significantly influence the molecular topology and, consequently, the physical and biological properties of these compounds .

Chemical Reactions Analysis

Benzotriazole derivatives undergo various chemical reactions, such as nucleophilic substitution, as seen with 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole reacting with pyridine . The diazotization reaction is another common method to modify the benzotriazole structure, leading to the formation of triazole derivatives . The reactivity of these compounds is further exemplified by the benzylation of halogenosubstituted 1-hydroxybenzotriazoles to yield nitrobenzyloxybenzotriazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are influenced by their molecular shape and the nature of their substituents. For instance, the N-alkylation of monosubstituted benzotriazoles yields isomeric products with distinct topology, which results in different biological and physical properties . The antimycobacterial activity of certain nitrobenzyloxybenzotriazoles suggests that these compounds can have significant biological activity, which may be comparable to known antimycobacterial agents .

Wissenschaftliche Forschungsanwendungen

Spectroscopy and Tautomerism Studies

1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole and related compounds have been studied for their structures and tautomerism using multinuclear 1H, 13C, 15N, and 2D NMR spectroscopy and quantum chemistry. These studies are crucial in understanding the chemical behavior and molecular structure of benzotriazole nitro derivatives (Larina & Milata, 2009).

Hydrogen Bonding and Molecular Structures

Research has shown that molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, closely related to this compound, exhibit unique molecular-electronic structures and are linked into chains or sheets by hydrogen bonds. This highlights the compound's potential in understanding and designing molecular structures with specific properties (Portilla et al., 2007).

Synthesis and Substitution Studies

Studies have explored the synthesis and substitution reactions involving benzotriazole derivatives, such as replacing nitro groups in trinitrobenzene with NH-azoles, which includes compounds like this compound. These reactions are significant in the field of organic chemistry and materials science (Sapozhnikov et al., 2004).

Biotransformation in Environmental Studies

The biotransformation of benzotriazoles, including derivatives of this compound, has been investigated, especially in the context of their presence as micropollutants in the aquatic environment. Understanding their degradation mechanisms is crucial for assessing environmental impact and treatment strategies (Huntscha et al., 2014).

Anticorrosive Applications

Research into benzotriazole derivatives has also included their use as anticorrosive agents. Studies have shown that these compounds, including those structurally related to this compound, can be effective in protecting metals like copper from corrosion, highlighting their industrial significance (Aramaki et al., 1991).

Safety and Hazards

Eigenschaften

IUPAC Name |

benzotriazol-1-yl-(3-methyl-4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c1-9-8-10(6-7-12(9)18(20)21)14(19)17-13-5-3-2-4-11(13)15-16-17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNGCPXOMQSLBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2545995.png)

![7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545997.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2545998.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2545999.png)

![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)

![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)

![N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2546007.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)

![3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2546013.png)